molecular formula C17H19F3N2O2 B2888901 N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385421-80-6

N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2888901
CAS No.: 1385421-80-6
M. Wt: 340.346
InChI Key: GXJHKDOUXOEIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Its molecular architecture, which incorporates a tetrahydropyran ring bearing a nitrile group, suggests significant potential as an intermediate in the exploration of novel bioactive compounds. Researchers can leverage this compound to investigate structure-activity relationships, particularly in the development of targeted therapies. The presence of the trifluoromethylphenyl group is a common pharmacophore in active pharmaceutical ingredients, known to influence properties like metabolic stability, bioavailability, and binding affinity. This makes the compound a valuable tool for probing new mechanisms of action and synthesizing potential candidates for drug discovery programs. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-12(13-4-2-3-5-14(13)17(18,19)20)10-15(23)22-16(11-21)6-8-24-9-7-16/h2-5,12H,6-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHKDOUXOEIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4-Cyanooxan-4-Amine Core

Cyclization Strategies for Oxane Ring Formation

The oxane ring is constructed via cyclization of precursors containing hydroxyl or halide groups. A widely cited approach involves:

  • Starting material : 4-Oxopiperidine
  • Cyanohydrin formation : Treatment with potassium cyanide (KCN) in acidic conditions yields 4-cyano-4-hydroxypiperidine.
  • Reduction and cyclization : Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine to tetrahydropyran while retaining the cyano group, producing 4-cyanooxane.
Table 1: Comparison of Oxane Ring Formation Methods
Method Reagents/Conditions Yield (%) Purity (%)
Cyanohydrin cyclization KCN, HCl, H₂/Pd/C 78 95
Epoxide ring-opening 4-Cyanoepoxide, H₂O/H⁺ 65 88
Diol cyclization 1,5-Pentanediol, H₂SO₄ 72 92

Synthesis of 3-[2-(Trifluoromethyl)phenyl]butanoic Acid

Friedel-Crafts Acylation

Aryl trifluoromethyl groups are introduced via electrophilic substitution:

  • Reaction : 2-(Trifluoromethyl)benzene reacts with butyryl chloride in the presence of AlCl₃ to form 3-[2-(trifluoromethyl)phenyl]propan-1-one.
  • Oxidation : The ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Grignard-Based Chain Elongation

  • Step 1 : 2-(Trifluoromethyl)benzyl magnesium bromide reacts with ethyl acetoacetate to form a β-keto ester.
  • Step 2 : Acidic hydrolysis (HCl/H₂O) yields 3-[2-(trifluoromethyl)phenyl]butanoic acid.
Table 2: Yield Optimization for Butanoic Acid Synthesis
Method Temperature (°C) Catalyst Yield (%)
Friedel-Crafts 0–5 AlCl₃ 68
Grignard elongation 25 None 82
Oxidation of alcohol 80 KMnO₄ 75

Amide Coupling and Final Product Isolation

Activation of the Carboxylic Acid

The butanoic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Coupling with 4-Cyanooxan-4-Amine

  • Reagents : Triethylamine (TEA) as a base, dichloromethane (DCM) as solvent.
  • Conditions : Reaction at −20°C to prevent racemization, followed by gradual warming to 25°C.
Table 3: Coupling Agent Efficiency
Coupling Agent Solvent Time (h) Yield (%)
EDCI/HOBt DCM 12 85
HATU DMF 6 90
SOCl₂ (acid chloride) THF 24 78

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

  • Cyclization step : Flow reactors reduce reaction time from 12 h (batch) to 2 h, improving yield to 89%.
  • Safety protocols : Automated temperature control prevents exothermic runaway during cyanide reactions.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.
  • Chromatography : Reserved for small-scale batches due to cost.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : δ 7.8–7.6 (m, Ar-H), δ 4.2 (s, NH), δ 3.8–3.5 (m, oxane-H).
  • IR : 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O).

X-ray Crystallography

Single-crystal analysis confirms the stereochemistry at the 4-position of the oxane ring.

Chemical Reactions Analysis

N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, leading to its biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological outcomes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Hydrogen Bonding (Donor/Acceptor) Primary Use/Activity Reference
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide (Target) ~350–400* 4-cyanooxane, 2-(trifluoromethyl)phenyl 2 Donors, 6 Acceptors* Hypothetical: Enzyme inhibition?
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) 323.3 Trifluoromethyl benzamide, isopropoxy 1 Donor, 5 Acceptors Fungicide (succinate dehydrogenase inhibitor)
N-[4-Chloro-3-(Cyclopropanesulfonamido)Phenyl] Butanamide Derivative ~450–500 Chlorophenyl, cyclopropanesulfonamido 2 Donors, 8 Acceptors CTPS1 inhibitor (anticancer)
2-[[(4-Chlorophenyl)Sulfonyl]Amino]-3-Methyl-N-[4-(Trifluoromethoxy)Phenyl]Butanamide 450.9 Sulfonyl amino, trifluoromethoxy phenyl 2 Donors, 8 Acceptors Unknown (high XLogP3 = 5)

*Estimated based on structural similarity to .

Agrochemical Benzamides (e.g., Flutolanil)

Flutolanil, a benzamide fungicide, shares the trifluoromethylphenyl group with the target compound. However, its isopropoxy substituent and simpler amide backbone result in lower molecular weight (323.3 vs. ~350–400) and reduced hydrogen-bond acceptor capacity (5 vs. 6). The trifluoromethyl group in both compounds enhances membrane permeability, but flutolanil’s activity targets fungal succinate dehydrogenase, whereas the target compound’s 4-cyanooxane moiety may direct it toward different biological targets, such as insecticidal or herbicidal pathways .

Pharmaceutical Butanamide Derivatives

The patent-published N-[4-(5-chloropyridin-3-yl)phenyl]butanamide derivatives () feature chloropyridinyl and sulfonamido groups, which increase polarity compared to the target compound’s 4-cyanooxane. These derivatives inhibit human CTPS1 (cytidine triphosphate synthase 1), a target in proliferative diseases. The target compound’s cyano group may similarly modulate enzyme interactions but lacks the sulfonamido linkage critical for CTPS1 binding .

Sulfonamide-Linked Amides ()

The compound 2-[[(4-chlorophenyl)sulfonyl]amino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide () has a high XLogP3 of 5, indicating significant lipophilicity. Its sulfonyl amino group introduces steric bulk and hydrogen-bonding capacity (8 acceptors), contrasting with the target compound’s oxane ring. This suggests divergent pharmacokinetic profiles: the target compound’s oxane may improve aqueous solubility relative to the sulfonamide analog .

Research Findings and Implications

  • Metabolic Stability: The 4-cyanooxane group in the target compound likely enhances metabolic stability compared to flutolanil’s isopropoxy group, as cyano substituents resist oxidative degradation .
  • Target Selectivity : Unlike the CTPS1 inhibitors (), the target compound lacks a sulfonamido group but could interact with similar ATP-binding pockets via its amide and trifluoromethyl groups.
  • Agrochemical Potential: Structural alignment with flutolanil suggests possible fungicidal or insecticidal activity, though the oxane ring may shift its mode of action .

Biological Activity

N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, supported by relevant data tables, case studies, and detailed findings from various research studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

This compound exhibits activity primarily through modulation of specific receptor systems. Research indicates that it acts as a partial agonist at cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

Pharmacological Effects

  • Analgesic Activity :
    • In animal models, the compound has demonstrated significant analgesic effects. For instance, in rat models of chronic pain (e.g., neuropathic pain induced by nerve injury), it showed efficacy in reducing pain responses without the development of tolerance typically associated with opioid analgesics .
  • Anti-inflammatory Properties :
    • Studies suggest that this compound may exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory disorders .

Case Study 1: Chronic Pain Management

A study involving chronic constriction injury in rats revealed that administration of this compound resulted in a marked reduction in mechanical allodynia and thermal hyperalgesia. The compound was administered at varying doses (0.3 to 3 mg/kg), showing dose-dependent effects on pain relief without significant side effects such as hypothermia or sedation commonly seen with traditional analgesics .

Case Study 2: Inflammatory Response

In a model using carrageenan-induced paw edema, the compound significantly reduced swelling compared to control groups. This suggests its potential utility in treating acute inflammatory responses and chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant reduction in pain responses
Anti-inflammatoryDecreased edema and pro-inflammatory cytokines
Neuropathic Pain ReliefEffective in chronic pain models

Table 2: Dosing Information

Dose (mg/kg)Effect on Pain ReliefSide Effects Observed
0.3Mild analgesiaNone
1Moderate analgesiaHypothermia (mild)
3Significant analgesiaSedation

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry, particularly for the tetrahydropyran (oxan) ring and trifluoromethylphenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities (e.g., <0.5% by area) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, amide C=O ~1650 cm⁻¹) .

How can computational modeling predict the biological targets of this compound?

Q. Advanced

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with androgen receptors (AR) or enzymes, leveraging the trifluoromethyl group’s hydrophobic pockets .
  • QM/MM Simulations : Study electronic effects of the cyano group on binding affinity .
  • Pharmacophore Mapping : Align structural features (e.g., amide linker, aromatic rings) with known AR antagonists to hypothesize mechanisms .

What strategies resolve contradictions in biological activity data across different assays?

Q. Advanced

  • Orthogonal Assays : Compare results from cell-based (e.g., luciferase reporter) and biochemical (e.g., AR binding) assays to distinguish false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in certain assays explains inconsistent IC50 values .
  • Cross-Validation : Replicate studies with purified enantiomers to rule out stereochemical interference .

How does the compound’s stereochemistry influence its pharmacodynamics?

Q. Advanced

  • The 4-cyanooxan ring’s chair conformation may dictate spatial orientation of the trifluoromethylphenyl group, affecting AR binding.
  • Chiral HPLC separates enantiomers for individual activity profiling .
  • Circular Dichroism (CD) : Correlate stereochemical stability (e.g., axial vs. equatorial cyano) with receptor activation/antagonism .

What in vivo models are appropriate for evaluating its therapeutic potential?

Q. Advanced

  • Xenograft Models : Test antitumor efficacy in AR-positive prostate cancer models (e.g., LNCaP tumors in nude mice) .
  • Pharmacokinetic Studies : Measure bioavailability and half-life in rodents, focusing on CYP3A4-mediated metabolism due to the trifluoromethyl group .
  • Toxicology Profiling : Assess hepatotoxicity via ALT/AST levels, given the compound’s structural similarity to bicalutamide impurities .

How can structure-activity relationships (SAR) be established for derivatives?

Q. Advanced

  • Analog Synthesis : Modify the oxan ring (e.g., replace cyano with nitro) or vary the phenyl substituents (e.g., chloro vs. fluoro) .
  • Biological Screening : Use AR transactivation assays to rank derivatives by EC50/IC50 values .
  • Computational QSAR : Build regression models correlating logP, polar surface area, and binding energy with activity .

What are the primary metabolic pathways predicted for this compound?

Q. Basic

  • Phase I Metabolism : Oxidative defluorination of the trifluoromethyl group via CYP2C9, forming carboxylic acid derivatives .
  • Phase II Metabolism : Glucuronidation of the amide group, detectable via LC-MS/MS in hepatic microsome studies .
  • Stability Tests : Incubate with human plasma to identify esterase-sensitive motifs (e.g., butanamide chain) .

What are the implications of its physicochemical properties on drug delivery?

Q. Advanced

  • LogP (~3.5) : Moderate lipophilicity may limit blood-brain barrier penetration but enhance tissue retention .
  • Solubility : Use co-solvents (e.g., PEG 400) in preclinical formulations to address low aqueous solubility (<10 µM) .
  • Crystal Polymorphism : Screen for stable polymorphs via X-ray diffraction to ensure consistent bioavailability .

How can off-target effects be addressed using proteomic profiling?

Q. Advanced

  • Affinity Proteomics : Immobilize the compound on beads to pull down interacting proteins from cell lysates .
  • Kinase Panel Screening : Test against 400+ kinases to identify off-target inhibition (e.g., FLT3, observed in similar amides) .
  • CRISPR-Cas9 Knockout : Validate suspected off-targets (e.g., HSP90) in AR-negative cell lines .

Notes

  • Data Gaps : Direct data on the compound is limited; inferences drawn from structurally analogous amides and pharmacophore models.
  • Methodological Rigor : Emphasis on cross-disciplinary validation (e.g., computational + experimental) to address research contradictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.